4-[[1-[4-(2,9-Dichloro-5,5-dimethyl-6-oxopyrido[2,3-d][1]benzazepin-7-yl)phenyl]-3-fluoroazetidin-3-yl]methylamino]cyclohexane-1-carboxylic acid
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Overview
Description
DS69910557 is a potent, selective, and orally active human parathyroid hormone receptor 1 (hPTHR1) antagonist. It has antagonistic activity for parathyroid hormone receptor 1 with an IC50 value of 0.08 μM . This compound is used for research in hyperparathyroidism, hypercalcemia of malignancy, and osteoporosis .
Preparation Methods
The synthetic routes and reaction conditions for DS69910557 involve multiple steps. The compound is synthesized through scaffold-hopping from a literature starting point . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
DS69910557 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution: It can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions vary depending on the desired reaction.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
DS69910557 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the parathyroid hormone receptor 1 and its antagonistic effects.
Biology: The compound is utilized in biological studies to understand its effects on calcium homeostasis and bone metabolism.
Industry: It is used in the development of new drugs targeting parathyroid hormone receptor 1.
Mechanism of Action
DS69910557 exerts its effects by antagonizing the human parathyroid hormone receptor 1 (hPTHR1). This receptor is involved in the regulation of calcium homeostasis and bone metabolism. By inhibiting this receptor, DS69910557 can decrease plasma calcium concentration, making it useful in conditions like hyperparathyroidism and hypercalcemia .
Comparison with Similar Compounds
DS69910557 is unique due to its high potency and selectivity for parathyroid hormone receptor 1. Similar compounds include:
Compound 19e: This compound has similar antagonistic activity for parathyroid hormone receptor 1 with an IC50 value of 0.08 μM.
VVD-214/RO7589831: An oral covalent, reversible, and allosteric inhibitor of WRN helicase.
These compounds share some structural similarities and therapeutic targets but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C32H33Cl2FN4O3 |
---|---|
Molecular Weight |
611.5 g/mol |
IUPAC Name |
4-[[1-[4-(2,9-dichloro-5,5-dimethyl-6-oxopyrido[2,3-d][1]benzazepin-7-yl)phenyl]-3-fluoroazetidin-3-yl]methylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C32H33Cl2FN4O3/c1-31(2)28-26(13-21(34)15-36-28)25-12-5-20(33)14-27(25)39(30(31)42)24-10-8-23(9-11-24)38-17-32(35,18-38)16-37-22-6-3-19(4-7-22)29(40)41/h5,8-15,19,22,37H,3-4,6-7,16-18H2,1-2H3,(H,40,41) |
InChI Key |
JAOGFYSXDYNYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=N2)Cl)C3=C(C=C(C=C3)Cl)N(C1=O)C4=CC=C(C=C4)N5CC(C5)(CNC6CCC(CC6)C(=O)O)F)C |
Origin of Product |
United States |
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